molecular formula C11H15NO2 B1329268 Ethyl 2-(ethylamino)benzoate CAS No. 38446-21-8

Ethyl 2-(ethylamino)benzoate

Cat. No. B1329268
CAS RN: 38446-21-8
M. Wt: 193.24 g/mol
InChI Key: VKRBJLSSQUIOHL-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)benzoate is a chemical compound that is part of a broader class of substances known as amino esters. These compounds typically feature an amino group attached to a benzene ring which is further esterified with an ethyl group. The compound's relevance spans across various fields, including organic synthesis and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with different benzene derivatives. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Another example is the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, which uses hydrazine hydrate reduction of a nitro precursor . These methods highlight the versatility and complexity of synthesizing amino ester compounds.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and theoretical calculations. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography . Theoretical calculations, such as Density Functional Theory (B3LYP), are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .

Chemical Reactions Analysis

The reactivity of ethyl 2-(ethylamino)benzoate derivatives can lead to various transformations. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate can react with heterocyclic amines to produce different heteroaryl substituted compounds . These reactions are crucial for the synthesis of heterocyclic systems, which are important in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino esters like ethyl 2-(ethylamino)benzoate are characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry. These methods provide insights into the compound's purity, molecular weight, and structural features . Additionally, the study of molecular electrostatic potential maps and thermodynamic parameters can offer information on the stability and reactivity of these compounds .

Scientific Research Applications

1. Juvenile Hormone Antagonist

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, related to Ethyl 2-(ethylamino)benzoate, has been synthesized as a novel anti-juvenile hormone (anti-JH) agent. This compound induces precocious metamorphosis in larvae of silkworms, indicating its potential in insect growth regulation and pest control (Ishiguro et al., 2003).

2. Synthesis Optimization for Industrial Production

The synthesis technology of Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a derivative of Ethyl 2-(ethylamino)benzoate, was optimized. This stable, simple, and high-yield process is suitable for industrial production (Fang Qiao-yun, 2012).

3. Biological Activity in Insect Development

Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives, related to Ethyl 2-(ethylamino)benzoate, have shown activity as juvenile hormone antagonists in insects. These compounds have been observed to induce early metamorphosis in Bombyx mori larvae, a sign of juvenile hormone deficiency (Kuwano et al., 2008).

4. Physico-Chemical Properties for Beta-Adrenolytic Activity

Studies on the physico-chemical properties of compounds like Ethyl 2-(ethylamino)benzoate revealed important insights into the relationship between molecular structure and biological activity. These findings are crucial for the development of drugs with beta-adrenolytic activity (Stankovicová et al., 2014).

5. Liquid Crystalline Behavior

Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, structurally related to Ethyl 2-(ethylamino)benzoate, have been synthesized and studied for their liquid crystalline behavior. These compounds are potential candidates for applications in LCD and temperature sensing devices due to their mesogenic properties (Mehmood et al., 2018).

Safety And Hazards

Ethyl 2-(ethylamino)benzoate is classified as a combustible liquid . It is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

properties

IUPAC Name

ethyl 2-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBJLSSQUIOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865915
Record name Ethyl 2-(ethylamino)benzoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish solid; Fruity grape aroma
Record name Ethyl N-ethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very Slightly soluble in water, Soluble (in ethanol)
Record name Ethyl N-ethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-(ethylamino)benzoate

CAS RN

38446-21-8
Record name Ethyl N-ethylanthranilate
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Record name Ethyl N-ethylanthranilate
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Record name Ethyl 2-(ethylamino)benzoate
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Record name Ethyl 2-(ethylamino)benzoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.015
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Record name ETHYL N-ETHYLANTHRANILATE
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Record name Ethyl N-ethylanthranilate
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URL http://www.hmdb.ca/metabolites/HMDB0037698
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Chen, ZH Ren, YY Wang… - The Journal of organic …, 2015 - ACS Publications
A Pd(II)-catalyzed C–H monocarbonylation of N-alkylanilines for the synthesis of o-aminobenzoates has been developed. Various aliphatic alcohols and phenol were tolerated in the …
Number of citations: 54 pubs.acs.org

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